molecular formula C6H7ClN2O3 B8057261 (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride

Cat. No.: B8057261
M. Wt: 190.58 g/mol
InChI Key: PBMXPYDHDOVXSS-UHFFFAOYSA-N
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Description

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride is an imidazole-based compound featuring a formyl group at position 4 of the imidazole ring and an acetic acid moiety at position 1, stabilized as a hydrochloride salt. This structure combines the reactivity of the formyl group (a key site for nucleophilic addition or Schiff base formation) with the hydrophilicity of the carboxylic acid, making it valuable in medicinal chemistry and drug design. The hydrochloride salt enhances aqueous solubility, critical for biological applications .

Properties

IUPAC Name

2-(4-formylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c9-3-5-1-8(4-7-5)2-6(10)11;/h1,3-4H,2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMXPYDHDOVXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-26-4
Record name 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride
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Preparation Methods

Solvent-Free Alkylation with tert-Butyl Chloroacetate

The solvent-free reaction of imidazole with tert-butyl chloroacetate (TBCA) represents a green chemistry advancement. Under anhydrous conditions, powdered potassium carbonate facilitates N-alkylation at the 1-position of imidazole, yielding (imidazol-1-yl)-acetic acid tert-butyl ester (3) with >90% purity. Key advantages include:

  • Elimination of toxic solvents : Traditional methods using dichloromethane or DMF are replaced by a solvent-free medium.

  • Simplified workup : Adding water directly crystallizes the ester, bypassing extraction and solvent evaporation.

Reaction Conditions

ParameterValue
Imidazole:TBCA ratio1:1.05 (mol/mol)
BaseK₂CO₃ (1.2 eq)
Temperature80–85°C, 4 h
Yield85–90%

Stoichiometric excess of TBCA beyond 1.1 eq risks di-alkylation, producing bis-(imidazol-1-yl)-acetic acid tert-butyl ester as a major impurity (>5%).

Solvent-Mediated Alkylation with Methyl Chloroacetate

Alternative protocols employ polar aprotic solvents like acetonitrile or DMF with phase-transfer catalysts. For instance, methyl chloroacetate reacts with imidazole in refluxing acetonitrile (82°C, 12 h) to form methyl imidazol-1-yl-acetate, albeit with lower yields (70–75%) due to solvent competition. This method remains less favored due to higher environmental toxicity and complex purification.

Hydrolysis and Hydrochloride Salt Formation

Aqueous Hydrolysis of tert-Butyl Ester

The tert-butyl ester intermediate undergoes hydrolysis in boiling water (90–95°C, 2 h), cleaving the ester to (imidazol-1-yl)-acetic acid. Subsequent treatment with concentrated HCl (37%) at 25°C precipitates the hydrochloride salt, achieving 88–92% yield.

Critical Considerations

  • Temperature control : Prolonged heating >100°C degrades imidazole rings.

  • Acid concentration : Excess HCl (>6N) induces salt hydration, complicating crystallization.

Methanol-Assisted Crystallization

Dissolving the hydrolyzed acid in hot methanol (60°C) and cooling to 5°C yields needle-like crystals (mp 192–194°C). Purity exceeds 99% by HPLC, with residual water <0.2% (Karl Fischer).

Formylation at the 4-Position of Imidazole

Vilsmeier-Haack Formylation

Introducing the 4-formyl group employs Vilsmeier-Haack conditions: phosphoryl chloride (POCl₃) and DMF. The reaction proceeds via a reactive chloroiminium intermediate, directing formylation to the 4-position.

Procedure

  • Suspend (imidazol-1-yl)-acetic acid hydrochloride (1 eq) in DMF (5 vol).

  • Add POCl₃ (1.2 eq) dropwise at 0–5°C.

  • Heat to 90–95°C for 6 h.

  • Quench with ice-water, adjust pH to 2–3 with NaOH, and extract with ethyl acetate.

Optimization Data

ParameterOptimal ValueImpurity Profile
POCl₃:DMF ratio1:1.2 (mol/mol)<0.5% 5-formyl isomer
Reaction time6 h98.5% purity (HPLC)
Yield78–82%

Alternative Formylation Routes

Gattermann-Koch Reaction : Gas-phase CO and HCl over CuCl₂ catalysts achieve moderate formylation (60–65% yield) but require specialized equipment.

Integrated Synthesis of (4-Formyl-imidazol-1-yl)-Acetic Acid Hydrochloride

Combining the above steps, the optimized sequence is:

  • Alkylation : Imidazole + TBCA → tert-butyl ester (3).

  • Hydrolysis : Ester (3) + H₂O/HCl → (imidazol-1-yl)-acetic acid hydrochloride.

  • Formylation : Intermediate + POCl₃/DMF → this compound.

Process Metrics

StepYieldPurityKey Impurities
Alkylation89%95.2%Di-alkylated (3.1%)
Hydrolysis91%99.0%Unhydrolyzed ester (0.5%)
Formylation80%98.5%5-formyl isomer (0.8%)

Purification and Analytical Characterization

Recrystallization from Ethanol-Water

Dissolving the crude product in hot ethanol (70°C) and adding water (1:3 v/v) yields >99% pure crystals. XRD confirms monoclinic crystal structure (Space group P2₁/c).

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 9.72 (s, 1H, CHO), 7.89 (s, 1H, H-5), 7.12 (s, 1H, H-2), 4.95 (s, 2H, CH₂COO⁻).

  • IR (KBr) : 1725 cm⁻¹ (C=O, acid), 1690 cm⁻¹ (C=O, formyl), 1560 cm⁻¹ (imidazole ring) .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: (4-Carboxy-imidazol-1-yl)-acetic acid hydrochloride.

    Reduction: (4-Hydroxymethyl-imidazol-1-yl)-acetic acid hydrochloride.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and physicochemical properties of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(4-Formyl-imidazol-1-yl)-acetic acid HCl C₆H₇ClN₂O₃ 190.59 Formyl, acetic acid, imidazole Reactive formyl group; hydrophilic HCl salt
2-(1H-Imidazol-1-yl)acetic acid HCl C₅H₇ClN₂O₂ 162.57 Acetic acid, imidazole Lacks formyl group; simpler structure
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole C₁₃H₁₃FN₂OS 264.32 Formyl, ethylthio, fluorobenzyl Lipophilic fluorobenzyl group; thioether linkage
(4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester C₁₀H₁₄N₂O₃ 210.23 Formyl, tert-butyl ester Esterified carboxylate; improved membrane permeability
Methyl 1-[[2′-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate C₄₀H₃₁N₆O₂Cl 662.19 Tetrazole, biphenylmethyl, acrylate Bulky substituents; potential angiotensin II receptor affinity

Biological Activity

(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and detailed data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse pharmacological properties. The presence of the formyl group and the acetic acid moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties.

Case Studies

  • Antibacterial Activity Against Gram-positive and Gram-negative Bacteria :
    In a study assessing various imidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. It showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Inhibition of Biofilm Formation :
    Another study indicated that this compound effectively inhibited biofilm formation in E. coli, which is crucial for treating chronic infections .

Data Table 1: Antibacterial Activity

Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.02520
Escherichia coli0.01918
Proteus mirabilis0.04015

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans.

Research Findings

A study evaluated the antifungal activity of various imidazole derivatives, including this compound, revealing effective inhibition against fungal strains with MIC values significantly lower than those of conventional antifungals .

Data Table 2: Antifungal Activity

Fungal StrainMIC (mg/mL)Zone of Inhibition (mm)
Candida albicans0.01522
Aspergillus niger0.03019

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties.

The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Case Study: In Vitro Analysis

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity .

Data Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)% Cell Viability at 10 µM
HeLa1235
MCF-71540
A5491030

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Reflux with acetic acid : Adapt protocols from analogous imidazole-formyl derivatives. For example, a mixture of sodium acetate (0.1 mol), formyl-imidazole precursors (0.11 mol), and acetic acid (100 mL) under reflux for 3–5 hours yields crystalline products .

  • Purification : Filter precipitates, wash with acetic acid/water/ethanol, and recrystallize using DMF/acetic acid mixtures .

  • Optimization : Monitor reaction progress via TLC and adjust reflux time (6–8 hours) to improve yields .

    • Data Reference :
Precursor Ratio (mol)Reflux Time (h)Yield (%)
0.1:0.113–580–90
1:1 (chloroacetic acid)6.595

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • ESI-MS : Confirm molecular mass (e.g., m/z 650.17 for imidazole-acetic acid derivatives) .
  • 1H-NMR : Identify formyl proton peaks (δ 9.5–10.0 ppm) and acetic acid protons (δ 3.5–4.0 ppm) in DMSO-d6 or CDCl3 .
  • Elemental Analysis : Validate purity via %C, %H, %N matching calculated values (e.g., C: 48.12%, H: 3.56% ).

Q. What stability considerations are critical for handling and storage?

  • Methodology :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the formyl group .
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents during synthesis .
  • Degradation Tests : Monitor via HPLC under varying pH (2.5–7.4) to assess acetate release .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study biochemical pathways involving this compound?

  • Methodology :

  • Network Construction : Model metabolic pathways using genome-scale data and substrate utilization rates (e.g., ethanol → acetic acid in Acetobacter ).
  • Flux Calculation : Use Excel functions (MINVERSE, MMULT) to solve stoichiometric matrices and identify rate-limiting steps .
  • Case Study : Overexpression of PQQ-ADH increased acetic acid yield by 17.6% in engineered strains .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodology :

  • Side Reaction Analysis : Check for byproducts like unreacted chloroacetic acid (δ 4.0–4.5 ppm in 1H-NMR) .
  • Isotope Labeling : Use 13C-formyl precursors to track unexpected couplings .
  • 2D-PAGE Cross-Validation : Compare protein expression profiles to rule out contamination (e.g., heat shock proteins in stressed bacteria ).

Q. What role does the compound play in modulating enzymatic activity in microbial systems?

  • Methodology :

  • Enzyme Assays : Test inhibition/activation of alcohol dehydrogenases (ADH) using purified PQQ-ADH from Acetobacter .
  • Proteomics : Use 2D-PAGE to identify upregulated proteins (e.g., DnaK, GroEL) under acetic acid stress .
  • Metabolic Impact : Link formyl group reactivity to Fe chelation in Cd detoxification pathways (e.g., acetic acid-mediated Fe bioavailability ).

Q. How to design experiments assessing the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Pd-Catalyzed Reactions : Optimize Suzuki-Miyaura couplings using aryl halides and imidazole-acetic acid derivatives .
  • Kinetic Studies : Track reaction progress via HPLC (e.g., 0.1 M NH4H2PO4 buffer, pH 2.5 ).
  • Side Product Mitigation : Add Na2SO4 to suppress hydrolysis of the formyl group .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in imidazole derivatives: How to reconcile?

  • Methodology :

  • Control Experiments : Replicate conditions from divergent studies (e.g., solvent polarity, temperature ).
  • Density Functional Theory (DFT) : Model electronic effects of the formyl group on reaction intermediates .
  • Meta-Analysis : Compare datasets using ANOVA to identify statistically significant variables (e.g., pH, catalyst loading ).

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